GABAA Receptor Subtype Selectivity: Alpidem Exhibits ~588-Fold α1/α5 Preference, a Profile Not Observed with Classical Benzodiazepines
Alpidem demonstrates a high degree of selectivity for the α1β2γ2 GABAA receptor subtype compared to the α5β2γ2 subtype, a key differentiation from non-selective benzodiazepines like diazepam. In HEK293 cells expressing recombinant rat GABAA receptors, Alpidem inhibited [³H]flumazenil binding with an IC50 of 17 nM (0.017 µM) at α1β2γ2 receptors, whereas at α5β2γ2 receptors, the IC50 was ≥10 µM, yielding a selectivity ratio of approximately 588-fold [1]. In contrast, diazepam, zopiclone, and triazolam did not differentiate between these receptor subtypes [2]. This α1-preferring profile is shared with zolpidem but is absent in classical benzodiazepines, which bind non-selectively to multiple α-subunit-containing GABAA receptors [2].
| Evidence Dimension | α1β2γ2 vs. α5β2γ2 GABAA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | α1β2γ2: IC50 = 17 nM; α5β2γ2: IC50 ≥ 10,000 nM |
| Comparator Or Baseline | Diazepam: no significant differentiation between α1β2γ2 and α5β2γ2 receptors |
| Quantified Difference | ~588-fold selectivity for α1β2γ2 over α5β2γ2 for Alpidem; diazepam shows no subtype selectivity |
| Conditions | Recombinant rat GABAA receptors (α1β2γ2 and α5β2γ2) transiently expressed in HEK293 cells; [³H]flumazenil binding assay |
Why This Matters
This pronounced α1/α5 selectivity is a defining property of the imidazopyridine class and explains why Alpidem produces anxiolysis with reduced sedation and cognitive impairment compared to non-selective benzodiazepines, making it a critical reference compound for GABAA subtype pharmacology research.
- [1] Faure-Halley, C., Graham, D., Arbilla, S., & Langer, S. Z. (1993). Expression and properties of recombinant α1β2γ2 and α5β2γ2 forms of the rat GABAA receptor. European Journal of Pharmacology, 246(3), 283-287. View Source
- [2] Langer, S. Z., & Arbilla, S. (1988). Limitations of the benzodiazepine receptor nomenclature: a proposal for a pharmacological classification as omega receptor subtypes. Fundamental & Clinical Pharmacology, 2(3), 159-170. View Source
